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molecular formula C19H17NO2 B8619732 Ethyl 2-(4-methylphenyl)-quinoline-4-carboxylate

Ethyl 2-(4-methylphenyl)-quinoline-4-carboxylate

Cat. No. B8619732
M. Wt: 291.3 g/mol
InChI Key: MLKSFYIQZRFIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04711890

Procedure details

A 1.6M solution of butyllithium in hexane (22.5 ml) is added, at ambient temperature and under a nitrogen atmosphere, to diethylamine (5.5 ml) in anhydrous tetrahydrofuran (50 ml). After stirring for 15 minutes, the mixture is cooled to 0° C. and ethyl 2-(4-methylphenyl)-quinoline-4-carboxylate (5.25 g) is then introduced slowly. The mixture is stirred for 2 hours at ambient temperature. Acetic acid is then added slowly, at ambient temperature and with stirring, until decolouration takes place and a yellow solution is obtained. Water (100 ml) is then added, the tetrahydrofuran is evaporated off under reduced pressure and the residue is extracted with ethyl acetate (3×100 ml). The organic phase is washed with water, dried over magnesium sulphate and evaporated under reduced pressure. The residue is chromatographed on silica gel with a cyclohexane/ethyl acetate mixture (80/20) as the eluant. After recrystallisation from isopropyl ether of the crude product isolated in this way, N,N-diethyl-2-(4-methylphenyl)-quinoline-4-carboxamide (1.1 g), melting at 145° C., is obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([NH:8][CH2:9][CH3:10])[CH3:7].[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:27]=[C:26]([C:28]([O:30]CC)=O)[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=2)=[CH:14][CH:13]=1.C(O)(=O)C>CCCCCC.O1CCCC1.O>[CH2:6]([N:8]([CH2:9][CH3:10])[C:28]([C:26]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=[C:18]([C:15]2[CH:16]=[CH:17][C:12]([CH3:11])=[CH:13][CH:14]=2)[CH:27]=1)=[O:30])[CH3:7]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
22.5 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.25 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 2 hours at ambient temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring, until decolouration
CUSTOM
Type
CUSTOM
Details
a yellow solution is obtained
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran is evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with a cyclohexane/ethyl acetate mixture (80/20) as the eluant
CUSTOM
Type
CUSTOM
Details
After recrystallisation from isopropyl ether of the crude product

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)N(C(=O)C1=CC(=NC2=CC=CC=C12)C1=CC=C(C=C1)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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